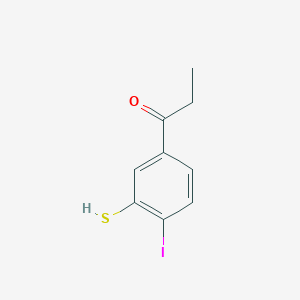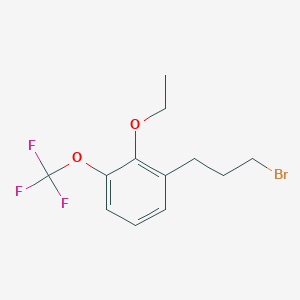
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is an organic compound with the molecular formula C11H14INO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydropyranyl ether group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine typically involves multiple steps. One common approach is to start with a pyridine derivative and introduce the iodine atom through an iodination reaction. The methoxy group can be introduced via a methylation reaction, and the tetrahydropyranyl ether group can be formed by reacting the pyridine derivative with tetrahydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The pyridine ring can be reduced to form a piperidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or cyano derivatives, while oxidation of the methoxy group can produce aldehydes or ketones.
Aplicaciones Científicas De Investigación
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity for molecular targets. The tetrahydropyranyl ether group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1-tetrahydropyran-2-yl-pyrazole: This compound shares the tetrahydropyranyl group and the iodine atom but has a pyrazole ring instead of a pyridine ring.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound contains the tetrahydropyranyl ether group but lacks the iodine atom and the pyridine ring.
Uniqueness
4-Iodo-2-methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the iodine atom allows for versatile substitution reactions, while the methoxy and tetrahydropyranyl ether groups enhance its stability and solubility. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H14INO3 |
|---|---|
Peso molecular |
335.14 g/mol |
Nombre IUPAC |
4-iodo-2-methoxy-5-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C11H14INO3/c1-14-10-6-8(12)9(7-13-10)16-11-4-2-3-5-15-11/h6-7,11H,2-5H2,1H3 |
Clave InChI |
QZEKYARAEKWVPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)I)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
![4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14053065.png)
